Formaldoxime trimer hydrochloride

Description

Contextualization within Oxime Chemistry and its Derivatives

Oxime chemistry is a fundamental branch of organic chemistry, centered around compounds containing the functional group C=N-OH. numberanalytics.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comnih.gov This class of compounds is broadly categorized into aldoximes (derived from aldehydes) and ketoximes (derived from ketones), a distinction that influences their chemical behavior and subsequent applications. numberanalytics.com

Oximes and their derivatives are prized for their versatility in organic synthesis. numberanalytics.com They can be readily converted into other functional groups like amines and nitriles and serve as crucial intermediates in the synthesis of complex molecules, including various heterocyclic compounds. numberanalytics.comnih.gov The Beckmann rearrangement, a classic organic reaction, utilizes oximes to produce amides, which are foundational components of many biologically active molecules and polymers. nih.gov The significance of oxime chemistry extends to medicinal chemistry, where they are investigated for a range of pharmacological activities, and materials science. numberanalytics.comnih.gov

Historical Overview of Formaldoxime (B1209246) and Triformoxime Investigations

The investigation of simple oximes dates back to the late 19th century. The synthesis of formamidoxime, a related compound, was first reported in 1873. nih.gov Formaldoxime itself, the monomeric unit of the trimer, is the simplest aldoxime. The hydrochloride salt of the monomer, formaldoxime hydrochloride, is a white crystalline solid recognized for its utility in organic synthesis. guidechem.com

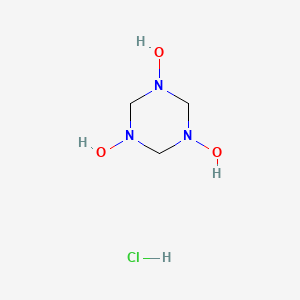

The trimeric form, formally known as 1,3,5-trihydroxy-1,3,5-triazinane hydrochloride, represents a more stable and synthetically useful form of formaldoxime. lookchem.comchemicalbook.com Research into its properties and applications has been driven by the need for stable reagents that can act as a source of the formaldoxime moiety in chemical reactions.

Contemporary Significance in Chemical Synthesis and Advanced Materials Research

In modern chemical research, formaldoxime trimer hydrochloride is primarily recognized as a key reagent in the synthesis of isoxazolidines. lookchem.comchemicalbook.comchemicalbook.comsigmaaldrich.com Isoxazolidines are five-membered heterocyclic compounds that serve as valuable building blocks in the development of pharmaceuticals and other fine chemicals. lookchem.com The use of this compound in this context highlights its role as a versatile precursor for constructing complex molecular architectures. lookchem.com

Beyond its application in traditional organic synthesis, recent studies have explored the energetic properties of this compound. researchgate.netacs.org Research indicates that this compound exhibits exothermic decomposition and can be sensitive to impact, with a decomposition enthalpy comparable to some explosive materials. acs.org This has led to its investigation within the field of energetic materials, where understanding the thermal stability and hazard potential of such compounds is crucial for the design of new materials with tailored properties. researchgate.netacs.orgresearchgate.net This dual utility in both synthetic chemistry and materials science underscores the ongoing importance of this compound in contemporary research. lookchem.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62479-72-5 lookchem.com |

| Molecular Formula | C₃H₁₀ClN₃O₃ lookchem.com |

| Molecular Weight | 171.58 g/mol lookchem.com |

| Appearance | White to yellow-orange to brown powder lookchem.comchemicalbook.com |

| Melting Point | 127-129 °C lookchem.com |

| Boiling Point | 421.8 °C at 760 mmHg lookchem.com |

| Density | 1.913 g/cm³ lookchem.com |

| Flash Point | 305.2 °C lookchem.com |

| Refractive Index | 1.768 lookchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJXINSVWQXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62479-72-5, 6286-29-9 | |

| Record name | Formaldoxime Trimer Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6286-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation of Formaldoxime Trimer Hydrochloride

Traditional Aqueous Synthesis Protocols

The classical approach to synthesizing formaldoxime (B1209246) trimer involves the reaction of formaldehyde (B43269) with a hydroxylamine (B1172632) salt in an aqueous medium. These methods are characterized by direct precipitation of the trimer from the reaction solution, often requiring extended periods and controlled temperatures to achieve satisfactory yields and purity.

Early preparations of polymeric formaldoxime were established by chemists like Dunstan and Bossi. Their procedure involved the neutralization of an aqueous solution containing hydroxylammonium chloride and formaldehyde, followed by extraction with ether. Evaporation of the ether solvent yielded a solid polymeric form of formaldoxime. royalacademy.dk These foundational methods have been refined over time to improve the isolation of the trimer.

A common laboratory synthesis involves combining hydroxylamine and formaldehyde in an aqueous solution. wikipedia.org The resulting formaldoxime monomer tends to polymerize into its cyclic trimer. wikipedia.org Literature preparations have often relied on the prolonged storage of the neutralized reaction solution at low temperatures to facilitate the precipitation of the formaldoxime trimer, which is then recovered through filtration. google.com However, this traditional approach can lead to the formation of very fine precipitates that are difficult to filter efficiently. google.com

The core reaction for formaldoxime synthesis is the condensation of an aldehyde, in this case formaldehyde, with hydroxylamine. wikipedia.org In laboratory preparations, hydroxylamine is typically used in the form of its stable salt, hydroxylamine hydrochloride, while formaldehyde is often introduced as paraformaldehyde, a solid polymer of formaldehyde that depolymerizes in situ.

The reaction kinetics are influenced by the rate of depolymerization of paraformaldehyde and the pH of the solution. The reaction between hydroxylamine and formaldehyde is sensitive to temperature and acid concentration, with the rate increasing under optimized conditions. rsc.org The use of hydroxylamine hydrochloride provides the necessary reactant and influences the acidic environment of the initial reaction mixture. royalacademy.dkresearchgate.net

The formation of formaldoxime trimer is governed by a complex equilibrium between the monomer and the trimer in aqueous solutions. google.com The stability and predominance of either form are highly dependent on the reaction conditions.

Concentration: In dilute solutions, formaldoxime exists primarily as the monomer. Trimerization begins to occur as the concentration of the formaldoxime monomer increases, typically starting when it reaches 15-20% by weight. google.com

Temperature and Time: Lower temperatures and longer reaction times favor the formation of the trimer. google.com Conversely, higher temperatures can shift the equilibrium back towards the monomer. google.com

pH: The pH of the solution is a critical factor. Higher pH levels tend to favor the formation of the monomeric formaldoxime. google.com

The purity of the final product is directly impacted by these conditions. Traditional methods involving precipitation can lead to the occlusion of inorganic salts from the neutralization step, complicating purification. google.com

| Parameter | Influence on Equilibrium |

| Concentration | Higher monomer concentration (>15-20 wt%) favors trimer formation. google.com |

| Temperature | Lower temperatures favor trimer formation. google.com |

| pH | Higher pH favors monomer formation. google.com |

| Time | Longer reaction times at low temperatures favor trimer formation. google.com |

Industrial Scale Production Processes

For commercial production, traditional precipitation methods are often inefficient due to long reaction times and difficulties in product isolation. google.com Industrial processes have been developed to overcome these limitations, offering higher yields and purity by separating the monomer formation and trimerization steps.

Modern industrial synthesis often prefers dihydroxylamine sulfate (B86663) (DHS), also known as hydroxylamine sulfate, over hydroxylamine hydrochloride. google.comatamanchemicals.com This preference is primarily due to the nature of the byproducts formed during neutralization.

In a typical DHS-based process, dihydroxylamine sulfate is reacted with paraformaldehyde in water. The mixture is then neutralized with ammonia (B1221849) gas. The use of DHS and ammonia neutralization results in the formation of ammonium (B1175870) sulfate in the reaction liquor. This is advantageous in subsequent recovery steps, as there is significantly less free ammonia to be stripped out during boiling compared to systems involving chlorides. google.com

| Reagent | Advantage in Industrial Process |

| Dihydroxylamine Sulfate (DHS) | Preferred over hydroxylamine hydrochloride for industrial synthesis. google.com |

| Ammonia Gas | Used for neutralization, forming ammonium sulfate, which is less volatile than free ammonia during steam stripping. google.com |

A key innovation in industrial production is the separation of formaldoxime monomer synthesis from its trimerization. This is achieved through steam stripping. google.com

The process involves the following steps:

Synthesis: Formaldoxime monomer is synthesized in an aqueous solution using the DHS method. google.com

Steam Stripping: The reaction mixture is heated to boiling (starting around 88°C), and steam is used to strip the volatile formaldoxime monomer (boiling point ~89°C) from the synthesis liquor, which contains non-volatile inorganic salts like ammonium sulfate. google.com

Separate Trimerization: The recovered monomer vapor is then condensed and cooled in a separate vessel (a squelch-trimerizer). Cooling the concentrated monomer solution, for instance to between 0°C and 5°C, promotes the formation and precipitation of the formaldoxime trimer. google.com

Recovery: The precipitated trimer is then recovered by filtration. This method produces a product that is essentially free from inorganic salts. google.com

This technique provides a nearly quantitative yield because the mother liquor, which still contains some formaldoxime monomer, can be recycled back into the next synthesis batch, minimizing product loss. google.com

Optimization of Recycling and Mass Balance in Industrial Manufacturing

The industrial production of formaldoxime trimer hydrochloride emphasizes efficiency, waste reduction, and process stability, principles central to green chemistry. pfizer.comuniroma1.itmdpi.com A key strategy involves the optimization of recycling streams and careful management of the process mass balance.

Maintaining the water balance is a critical parameter. The use of paraformaldehyde as the formaldehyde source is preferred over aqueous formaldehyde solutions (typically 35-40 wt%). google.com The introduction of excess water from aqueous solutions can upset the process water balance, which is vital for efficient steam stripping and trimer precipitation. google.com Furthermore, methanol (B129727), often used as a stabilizer in aqueous formaldehyde, has been shown to progressively detract from the amount of trimer deposition, making its presence in the recycle stream undesirable. google.com

A typical mass balance for this optimized process, illustrating the flow and recycling of materials, is detailed below.

Table 1: Illustrative Mass Balance for Formaldoxime Trimer Synthesis This table is based on data from a patented industrial process, illustrating the quantities of reactants, products, and recycled materials in a batch.

| Material | Input (g) | Output (g) | Notes |

| Dihydroxylamine sulfate (DHS) | 344 | - | Primary hydroxylamine source. google.com |

| Paraformaldehyde (PFA) | 120 | - | Preferred formaldehyde source to control water balance. google.com |

| Water (initial charge) | 610 | - | Solvent for the initial reaction. google.com |

| Ammonia gas | 68 | - | Used for pH neutralization. google.com |

| Water (prime for trimerizer) | 100 | - | Used in the separate trimerization vessel. google.com |

| Ammonium sulfate solution | - | 625 | Byproduct stream (44 wt%), disposed of. google.com |

| Wet Cake (Formaldoxime Trimer) | - | 360 | The primary product before final drying. google.com |

| Mother Liquor + Wash Water | - | 700 | Combined stream saved for recycle to the next batch. google.com |

Source: Adapted from data in Google Patents, US4680394A. google.com

This recycling strategy ensures that yield loss is minimized and the process becomes more sustainable and economically viable on an industrial scale. google.comjddhs.com

Electrochemical Synthesis Routes

Electrochemical methods offer a green and highly controllable alternative for synthesizing oximes, including the potential for this compound production. rsc.org These routes often involve the electrocatalytic reduction of a nitrogen source to generate a reactive hydroxylamine species, which then couples with a carbonyl compound. rsc.org The process is attractive as it can operate at ambient conditions and utilize waste streams like nitrates as a nitrogen source. rsc.orgacs.org

The general mechanism involves two primary steps at the electrode surface: first, the reduction of a nitrogen source (like nitrate (B79036), NO₃⁻) to an activated hydroxylamine intermediate (*NH₂OH), followed by a non-electrochemical nucleophilic addition-elimination reaction with a carbonyl compound (like formaldehyde) to form the oxime. rsc.org

Catalytic Systems for Domino C–N Coupling Reactions

The efficiency of electrochemical oxime synthesis hinges on the catalyst's ability to selectively promote the C–N coupling reaction while suppressing competing reactions like hydrogenation. rsc.org This process can be viewed as a domino reaction, where multiple bonds are formed in a single, continuous sequence. beilstein-journals.org

Various metallic catalysts have been investigated for this purpose. While platinum (Pt) and iron (Fe) catalysts tend to drive hydrogenation, zinc (Zn) based catalysts have shown high selectivity for C–N coupling to form oximes, significantly reducing aldehyde hydrogenation. rsc.org Recent research has highlighted advanced catalytic systems for related oxime syntheses, which could be adapted for formaldoxime. For example, a Cu-Mo dual-site catalyst (Cu₁MoOₓ/NC) has demonstrated high performance for cyclohexanone (B45756) oxime electrosynthesis by selectively producing and stabilizing the *NH₂OH intermediate. acs.orgnih.govnih.gov Similarly, oxygen-coordinated copper single atoms and atomic clusters (Cu-SAs/ACs-CBC) have been shown to be effective. acs.org

Palladium-catalyzed C–N cross-coupling, a cornerstone of modern organic synthesis known as the Buchwald-Hartwig amination, provides a framework for understanding the principles of catalyst design, although it typically involves pre-formed amines and aryl halides rather than electrochemical generation. nih.govnih.govresearchgate.net The development of specialized ligands in these systems is key to achieving high efficiency and substrate scope. mit.eduuwindsor.ca

Utilization of Carbon and Nitrogen Sources for Electrochemical Formation

A significant advantage of electrochemical routes is their flexibility in utilizing various carbon and nitrogen sources. For the synthesis of formaldoxime, formaldehyde or its precursors like paraformaldehyde would serve as the carbon source. google.comwikipedia.org

The nitrogen source can be derived from waste nitrogenous compounds, contributing to a circular economy. acs.orgnih.gov Nitrates (NO₃⁻) and nitrites (NO₂⁻) from industrial wastewater are particularly promising feedstocks. rsc.orgrsc.org Research has demonstrated the feasibility of using these nitrogen oxides (NOx) to produce various oximes. rsc.org The process involves the electrocatalytic nitrate reduction reaction (NO₃RR) to generate the necessary hydroxylamine intermediate in situ. rsc.orgacs.org

Faradaic Efficiency and Reaction Rate Analysis in Electrochemical Synthesis

The performance of an electrochemical synthesis is quantified by its Faradaic efficiency (FE) and reaction rate. Faradaic efficiency is essentially an electron yield, representing the percentage of the total charge consumed that results in the desired product. youtube.com A high FE indicates high selectivity for the target reaction.

While specific data for this compound is not extensively published, studies on analogous systems, such as cyclohexanone oxime, provide valuable benchmarks. High Faradaic efficiencies, in some cases exceeding 90%, have been achieved. acs.orgnih.govnih.gov

Table 2: Performance of Catalytic Systems in Electrochemical Oxime Synthesis This table summarizes Faradaic efficiencies and yield rates for various catalysts used in the electrosynthesis of oximes, demonstrating the potential of these methods.

| Catalyst System | Oxime Product | Nitrogen Source | Faradaic Efficiency (FE) | Yield Rate |

| Cu₁MoOₓ/NC | Cyclohexanone Oxime | Nitrate | 94.5% | 3.0 mol g⁻¹ h⁻¹ |

| Multilayered Zn Nanosheets (M-ZnNSs) | Phenylacetaldehyde Oxime | Nitrate | >90% (for various oximes) | - |

| Cu-SAs/ACs-CBC | Cyclohexanone Oxime | Nitrate | 80.5 ± 6.9% | 525.0 ± 45.3 µmol h⁻¹ cm⁻² |

Sources: rsc.orgnih.govnih.govacs.org

The reaction rate, often expressed as a yield rate per unit of catalyst mass or electrode area, is also a critical factor for industrial viability. nih.govnih.gov As shown in the table, significant progress has been made in developing catalysts that provide both high selectivity (FE) and high production rates.

In Situ Generation Strategies and Controlled Trimer Formation

Formaldoxime monomer (H₂C=NOH) is a colorless liquid that is prone to polymerization into its more stable cyclic trimer. wikipedia.org Therefore, synthesis strategies often rely on the in situ generation of the monomer followed by controlled trimerization.

The electrochemical routes described above are inherently in situ generation methods, as the hydroxylamine nucleophile is formed at the electrode surface and immediately reacts with formaldehyde. rsc.org Another approach involves the reaction of formaldehyde with a hydroxylamine salt (like hydroxylamine hydrochloride or dihydroxylamine sulfate), which generates the monomer in solution. google.comwikipedia.org

Controlling the subsequent trimerization is crucial for obtaining a high-quality product. The formation of the trimer from the monomer is an equilibrium-driven process influenced by several factors:

Concentration: Trimer formation is reported to commence when the formaldoxime monomer concentration reaches 15-20 weight percent in the solution. google.com

Temperature: Lower temperatures generally favor the formation of more trimer. google.com Cooling the trimerizer to between 0°C and 5°C is used to aid the process. google.com

pH: The pH of the solution can affect the equilibrium between the monomer and trimer, with higher pH values reported to favor the monomer. google.com

Time: The precipitation of the trimer from solution can require prolonged storage times. google.com

Simulations of the formation of similar trimers, such as formamide (B127407) trimers, have shown that spatial arrangement and temperature can drastically affect the distribution of products, with a slight rise in temperature reducing the formation of less stable, chain-like structures in favor of the more compact, energetically favorable cyclic trimer. nih.gov In the industrial process, steam stripping the volatile monomer into a separate, cooled "squelch trimerizer" allows for these parameters to be carefully controlled, ensuring an efficient and high-yield conversion to the desired trimer. google.com

Structural Characterization and Conformational Analysis of Formaldoxime Trimer and Its Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For formaldoxime (B1209246) trimer hydrochloride, a combination of these methods would be required for a full structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Composition and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and chemical environment of atoms in a molecule. For formaldoxime trimer, the ¹H and ¹³C NMR spectra would be expected to show characteristic signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) groups.

The hexahydro-1,3,5-triazine ring can exist in different conformations, primarily a chair-like conformation. The orientation of the N-hydroxy substituents (axial vs. equatorial) would significantly influence the chemical shifts of the ring protons and carbons. In a chair conformation, one would expect to see distinct signals for the axial and equatorial protons of the CH₂ groups, unless a rapid ring inversion process at room temperature averages these signals.

While specific, peer-reviewed NMR data for formaldoxime trimer hydrochloride is not readily found in the published literature, analysis of related N-substituted hexahydro-1,3,5-triazines confirms the utility of NMR in conformational analysis of this ring system. For example, studies on 1,3,5-trialkylhexahydro-1,3,5-triazines have used NMR to determine ring conformation and the orientation of substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR spectrum would be expected to display key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. C-H stretching vibrations for the methylene groups would appear just below 3000 cm⁻¹. The C-N stretching and CH₂ bending vibrations would be found in the fingerprint region (below 1500 cm⁻¹). The presence of the hydrochloride would likely influence the N-O and O-H vibrational modes.

A product specification sheet for commercial this compound confirms that Fourier Transform Infrared (FTIR) spectroscopy is used as an identification test, indicating that a reference spectrum exists, though the detailed peak data is not publicly disseminated. thermofisher.com

Raman spectroscopy would provide complementary information. To be IR active, a vibration must cause a change in the dipole moment, whereas to be Raman active, it must cause a change in the polarizability of the molecule. sigmaaldrich.com Symmetrical stretching modes of the triazine ring, which might be weak in the IR spectrum, could be strong in the Raman spectrum. As with IR, specific experimental Raman data for this compound is not available in the literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice, providing accurate bond lengths, bond angles, and conformational details.

A crystallographic study of this compound would reveal the exact conformation of the hexahydro-1,3,5-triazine ring (e.g., chair, boat) and the orientation of the three N-hydroxy groups. It would also detail the hydrogen bonding network within the crystal and the interactions with the chloride counter-ion. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed journals. Therefore, experimental data on its solid-state structure, including precise bond lengths and angles, is not available.

X-ray Photoelectron Spectroscopy (XPS) and High-Resolution Mass Spectrometry (HRMS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. An XPS analysis of this compound would provide binding energy data for C 1s, N 1s, O 1s, and Cl 2p electrons, which could confirm the presence of different chemical environments (e.g., C-N, N-O, O-H bonds). However, no published XPS studies for this compound are currently available.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula. For formaldoxime trimer (free base, C₃H₉N₃O₃), the exact mass is 135.0644 g/mol . HRMS would readily confirm this composition. While experimental HRMS data is not published, predicted collision cross section (CCS) values, which relate to the shape of the ion in the gas phase, are available and can be valuable for advanced analytical techniques like ion mobility-mass spectrometry.

| Adduct | Formula | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | C₃H₁₀N₃O₃⁺ | 136.07167 | 128.3 |

| [M+Na]⁺ | C₃H₉N₃O₃Na⁺ | 158.05361 | 135.7 |

| [M-H]⁻ | C₃H₈N₃O₃⁻ | 134.05711 | 123.8 |

| [M+NH₄]⁺ | C₃H₁₃N₄O₃⁺ | 153.09821 | 144.1 |

Table 1: Predicted mass spectrometry data for formaldoxime trimer (free base). Data sourced from PubChem.

Microwave and High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy for Gas-Phase Structure

These high-resolution techniques are powerful for determining the precise structure of small molecules in the gas phase. They provide rotational constants from which highly accurate bond lengths and angles can be derived.

However, these methods are generally not applicable to this compound. The compound is a solid with a melting point reported between 127-129 °C, and it would likely decompose at the high temperatures required to obtain a sufficient vapor pressure for gas-phase analysis. Studies using these techniques have been successfully performed on the monomer, trans-formaldoxime, which can be generated by heating the trimer.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, such as Density Functional Theory (DFT), are often used to complement experimental data. These studies can predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and relative energies of different conformers.

A computational study on formaldoxime trimer would likely investigate the chair conformation of the triazine ring and the relative stability of the different isomers resulting from the axial and equatorial positioning of the three N-hydroxy groups. For example, calculations could determine whether the all-equatorial or a mixed axial/equatorial arrangement is the most stable. Such calculations would also provide optimized bond lengths and angles, which would be the best available estimates in the absence of an experimental crystal structure. To date, no specific computational studies on the structure and conformational analysis of formaldoxime trimer or its hydrochloride salt have been found in the scientific literature.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the molecular geometry and electronic structure of chemical compounds. For formaldoxime trimer, DFT calculations can provide invaluable insights into its preferred spatial arrangement and the distribution of electrons within the molecule. By employing various functionals and basis sets, researchers can model the trimeric structure, which is a six-membered 1,3,5-triazinane (B94176) ring with hydroxyl groups attached to the nitrogen atoms.

These calculations typically begin with the optimization of the molecular geometry to find the lowest energy conformation. For the formaldoxime trimer, this would involve determining the bond lengths, bond angles, and dihedral angles of the triazinane ring and its substituents. The chair conformation is often the most stable for such six-membered rings, and DFT can be used to confirm this and explore other possible conformers, such as the boat conformation.

Furthermore, DFT calculations yield crucial information about the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental to understanding the molecule's reactivity, kinetic stability, and spectroscopic characteristics. A study on related 1,3,5-triazine (B166579) molecules has demonstrated the utility of DFT in understanding the electronic properties of such star-shaped compounds. While specific DFT studies on this compound are not abundant in the public literature, the principles from studies on similar molecules, such as formaldoxime monomer and other triazine derivatives, can be applied to predict its behavior.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Formaldoxime Trimer

| Parameter | Value (Chair Conformation) |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.44 Å |

| C-H Bond Length | ~1.09 Å |

| O-H Bond Length | ~0.96 Å |

| C-N-C Bond Angle | ~111° |

| N-C-N Bond Angle | ~110° |

| N-O-H Bond Angle | ~105° |

Ab Initio Methods for Spectroscopic Parameter Prediction and Conformational Energetics

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for predicting spectroscopic parameters and conformational energetics. For formaldoxime trimer, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain highly reliable results.

These methods are particularly useful for predicting vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra to validate the computed structure. A computational study on formaldoxime monomer utilized such methods to achieve a benchmark database of spectroscopic constants. The calculated frequencies can be assigned to specific vibrational modes of the molecule, such as the stretching and bending of the C-N, N-O, and O-H bonds, as well as the deformations of the triazinane ring.

Furthermore, ab initio calculations are instrumental in determining the relative energies of different conformers. By calculating the energies of the chair, boat, and twist-boat conformations of the formaldoxime trimer, it is possible to establish the most stable isomer and the energy barriers for interconversion between them. This information is crucial for understanding the conformational landscape of the molecule. For instance, studies on the related 1,3,5-trinitro-s-triazine (RDX) have successfully used ab initio methods to determine the relative stability of its different conformers.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While DFT and ab initio methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and flexes at a given temperature.

For this compound in solution, MD simulations can be used to study its conformational dynamics, including the transitions between different chair and boat forms of the triazinane ring. These simulations can also shed light on the interactions between the trimer and solvent molecules, as well as the behavior of the hydrochloride counter-ion. By analyzing the trajectory, one can calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

MD simulations are also invaluable for understanding the dynamic interactions within complexes of the formaldoxime trimer. For example, if the trimer is part of a larger assembly, MD can reveal how it interacts with other molecules, providing insights into binding affinities and mechanisms. While specific MD studies on formaldoxime trimer are not widely published, the methodology has been extensively applied to understand the dynamics of a wide range of molecular systems.

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the distribution of electron density in a molecule and to gain a deeper understanding of the bonding interactions. By transforming the complex many-electron wavefunction into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding.

For formaldoxime trimer, NBO analysis can be used to quantify the strength and nature of the covalent bonds within the triazinane ring and its substituents. It can also identify and quantify the extent of hyperconjugative interactions, such as the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into antibonding orbitals. These interactions can have a significant impact on the molecule's geometry, stability, and reactivity.

NBO analysis can also provide information about the charge distribution within the molecule by calculating the natural atomic charges. This is particularly relevant for this compound, as it can help to understand the localization of the positive charge. A study on a different complex molecule demonstrated the utility of NBO analysis in confirming the presence and strength of hydrogen bonding interactions.

Monomer-Trimer-Polymer Equilibrium Investigations

Formaldoxime is known to exist in an equilibrium between its monomeric, trimeric, and polymeric forms. The hydrochloride salt of the trimer is a common commercially available form. Understanding the factors that govern the shifts in this equilibrium is crucial for controlling the chemical form of the compound for various applications.

Environmental Factors Governing Equilibrium Shifts (pH, Temperature)

The equilibrium between the formaldoxime monomer, trimer, and polymer is sensitive to environmental conditions, particularly pH and temperature.

Temperature: Lower temperatures generally favor the formation of the trimer. This suggests that the trimerization process is exothermic. A patent describing the preparation of formaldoxime trimer states that lower temperatures and longer reaction times lead to a greater yield of the trimer. This is a practical application of Le Chatelier's principle, where decreasing the temperature of an exothermic reaction shifts the equilibrium towards the products.

pH: The pH of the solution also plays a critical role. The formaldoxime monomer is favored at higher pH values. This is likely due to the deprotonation of the hydroxylamine (B1172632) moiety, which may inhibit the cyclization reaction required to form the trimer. Conversely, more neutral or slightly acidic conditions are expected to favor the trimer. The stability of enzyme activity as a function of pH and temperature has been modeled, and similar principles can be applied to chemical equilibria.

Table 2: Influence of Environmental Factors on Formaldoxime Equilibrium

| Factor | Shift Towards Monomer | Shift Towards Trimer/Polymer |

| Temperature | Increase | Decrease |

| pH | Increase (more alkaline) | Decrease (more neutral/acidic) |

Characterization of Monomeric and Polymeric Forms in Solution and Solid State

The characterization of the different forms of formaldoxime is essential for quality control and for understanding their properties. Various analytical techniques can be employed for this purpose.

In Solution: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR

Mechanisms of Trimer Reversion and Polymerization Pathways

The stability and reactivity of formaldoxime are characterized by a dynamic equilibrium between its monomeric and trimeric forms. This section elucidates the mechanisms governing the reversion of the formaldoxime trimer to its monomer, as well as the subsequent polymerization pathways of the monomer.

Mechanisms of Trimer Reversion

Formaldoxime trimer, a cyclic compound, can undergo ring-opening to revert to three molecules of formaldoxime monomer. This reversion is an equilibrium process significantly influenced by environmental conditions such as temperature, pH, and the presence of solvents. wikipedia.orgroyalacademy.dk

The primary mechanism for the reversion of the formaldoxime trimer in the presence of its hydrochloride salt is acid-catalyzed hydrolysis. The process is initiated by the protonation of one of the nitrogen atoms in the triazine ring by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. This protonation makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by a water molecule.

Studies on analogous hexahydro-s-triazine derivatives have shown a strong dependence of the hydrolysis rate on the pH of the solution. For instance, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is described by a rate equation that includes terms for both spontaneous and acid-catalyzed hydrolysis. researchgate.netacs.org A similar dependency is observed for formaldoxime trimer, where lower pH values (acidic conditions) significantly accelerate the rate of reversion to the monomer. wikipedia.org

The reversion process is also thermally driven. An increase in temperature shifts the equilibrium towards the monomeric form. This is particularly evident during attempts to dry the solid this compound, where the application of heat can lead to the continuous reversion to the volatile formaldoxime monomer (boiling point 84°C), resulting in a significant loss of the compound. google.com Conversely, lower temperatures favor the formation and stability of the trimer. wikipedia.org

The following table summarizes the conditions that influence the equilibrium between formaldoxime trimer and monomer:

| Factor | Condition Favoring Trimer | Condition Favoring Monomer | Reference |

| Temperature | Low Temperature (e.g., 0-5°C) | High Temperature | wikipedia.org |

| pH | Neutral to slightly acidic | High pH (alkaline) or very low pH (strong acid) | wikipedia.orgresearchgate.net |

| Concentration | High concentration of formaldoxime | Dilute solution of formaldoxime | wikipedia.org |

| Solvent | Non-polar organic solvents | Aqueous solutions, especially with heating | royalacademy.dkgoogle.com |

Polymerization Pathways

The polymerization of formaldoxime primarily proceeds from the monomeric form, which exhibits a notable tendency to polymerize spontaneously, particularly at temperatures below 60°C. researchgate.net The formation of a linear polymer and the cyclic trimer are often competing processes.

The polymerization of formaldoxime can be initiated through various mechanisms, including free-radical and cationic pathways. However, the polymerizability is highly sensitive to the substitution pattern on the imine. Imines with only a substituent on the nitrogen atom, such as formaldoxime, are generally unstable and polymerize readily. researchgate.net

Research into the polymerization of formaldoxime and its derivatives has yielded varied results, as summarized in the table below:

| Monomer | Initiator/Condition | Outcome | Reference |

| Formaldoxime | Spontaneous (<60°C) | Solid Polymer | researchgate.net |

| Formaldoxime | Free-radical or cationic initiators | No polymerization above 60°C (ceiling temperature) | researchgate.net |

| Formaldoxime O-benzyloxime | Free-radical initiators | Oligomers | researchgate.net |

| Formaldoxime O-benzyloxime | Cationic initiators | Cyclic Trimer | researchgate.net |

| Formaldoxime | Dissolved in methanol (B129727) with HCl, then neutralized | Depolymerization to monomer, then forms insoluble polymer | royalacademy.dk |

The spontaneous polymerization of formaldoxime monomer suggests that it can self-initiate, likely through a free-radical mechanism under certain conditions. When cationic initiators are employed, the formation of the thermodynamically stable cyclic trimer can be favored over the formation of a linear polymer, as observed with formaldoxime O-benzyloxime. researchgate.net This indicates a delicate balance between the cyclization reaction to form the trimer and the propagation reaction to form a long-chain polymer.

There is limited evidence to suggest that the formaldoxime trimer itself undergoes ring-opening polymerization to form a higher molecular weight polymer directly. The more predominant pathway involves the reversion of the trimer to the monomer, which then polymerizes.

Chemical Reactivity and Reaction Mechanisms of Formaldoxime Trimer Hydrochloride

Organic Transformations and Synthetic Applications

The utility of formaldoxime (B1209246) trimer hydrochloride in organic synthesis is primarily attributed to the reactivity of the monomeric formaldoxime that is generated in solution. This section explores its key applications in the conversion of aryl diazonium salts, the synthesis of isoxazolidines, and its reactions with unsaturated sugar lactones.

Nucleophilic Reactivity in Conversions of Aryl Diazonium Salts to Aryl Aldehydes

Formaldoxime is a recognized reagent for the transformation of aryl diazonium salts into the corresponding aryl aldehydes. wikipedia.org This reaction is mechanistically related to the Sandmeyer reaction, which typically involves the use of copper(I) salts as catalysts. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a free-radical mechanism initiated by a one-electron transfer.

The generally accepted mechanism begins with the generation of the formaldoxime monomer from its trimeric hydrochloride form in the reaction medium. The aryl diazonium salt, prepared in situ from an aniline (B41778) derivative, is then introduced. In the presence of a copper(I) catalyst, a single electron is transferred from the copper(I) species to the diazonium salt. This transfer results in the formation of an aryl radical and the release of dinitrogen gas (N₂), a thermodynamically highly stable molecule. The copper is concomitantly oxidized to copper(II).

The newly formed aryl radical then reacts with formaldoxime. The exact nature of this interaction is not fully elucidated but is believed to involve the abstraction of a hydrogen atom from the formaldoxime, leading to the formation of an aryl C-H bond and a formaldoxime-derived radical. This radical species is unstable and undergoes further transformation. The reaction ultimately yields the aryl aldehyde upon hydrolysis of an intermediate species.

Table 1: Examples of Aryl Aldehyde Synthesis from Aryl Diazonium Salts using Formaldoxime

| Aryl Diazonium Salt Precursor | Product Aryl Aldehyde | Reported Yield (%) | Reference |

| p-Acetaminobenzenediazonium chloride | p-Acetaminobenzaldehyde | 50 | sioc-journal.cn |

| p-Nitrobenzenediazonium chloride | p-Nitrobenzaldehyde | Not specified | General transformation |

| o-Chlorobenzenediazonium chloride | o-Chlorobenzaldehyde | Not specified | General transformation |

Note: The yields can vary depending on the specific reaction conditions and the nature of the substituents on the aromatic ring.

Role as a Key Intermediate in Isoxazolidine (B1194047) Synthesis

Formaldoxime trimer hydrochloride is a convenient precursor for the in-situ generation of formaldoxime, which can then be converted into a nitrone. Nitrones are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, to furnish five-membered heterocyclic rings known as isoxazolidines. chem-station.comrsc.org

The process commences with the depolymerization of this compound in solution to yield the monomeric formaldoxime. google.com This monomer can then be N-alkylated or N-arylated, followed by oxidation or rearrangement, to generate a nitrone in situ.

The generated nitrone, a molecule containing a nitrogen-oxygen bond and a positive charge on the nitrogen and a negative charge on the oxygen, is a key reactive intermediate. It possesses a 4π-electron system that can participate in a concerted [3+2] cycloaddition reaction with an alkene. chesci.com This pericyclic reaction involves the simultaneous formation of two new sigma bonds, leading to the stereospecific construction of the isoxazolidine ring. The stereochemistry of the resulting isoxazolidine is dependent on the geometry of the alkene and the approach of the nitrone (endo or exo).

Table 2: Isoxazolidine Synthesis via 1,3-Dipolar Cycloaddition of Formaldoxime-Derived Nitrones

| Nitrone Derivative | Alkene Dipolarophile | Resulting Isoxazolidine Structure | Stereochemistry |

| N-Methylformaldonitrone | Styrene | 2-Methyl-5-phenylisoxazolidine | Mixture of diastereomers |

| N-Benzylformaldonitrone | Methyl acrylate | 2-Benzyl-4-(methoxycarbonyl)isoxazolidine | Regio- and stereoisomers possible |

Note: The specific conditions for nitrone generation and the cycloaddition reaction influence the yield and stereoselectivity of the products.

Reactions with Unsaturated Sugar Lactones: Stepwise and Concerted Mechanisms

The reaction of formaldoxime-derived nitrones with unsaturated sugar lactones provides a powerful method for the synthesis of chiral isoxazolidine-fused sugar derivatives. These compounds are of interest due to their potential biological activities. The mechanism of this transformation is generally considered to be a concerted [3+2] cycloaddition. mdpi.com

In this reaction, the nitrone, generated in situ from this compound, acts as the 1,3-dipole, and the carbon-carbon double bond of the unsaturated sugar lactone serves as the dipolarophile. The frontier molecular orbitals (FMO) of the nitrone and the lactone interact in a way that favors a concerted pathway, where the two new C-C and C-O bonds are formed in a single transition state. This concerted nature often leads to high stereoselectivity, with the stereochemistry of the starting sugar lactone influencing the stereochemical outcome of the cycloaddition.

While the concerted mechanism is widely accepted for many 1,3-dipolar cycloadditions, the possibility of a stepwise mechanism involving a zwitterionic intermediate cannot be entirely ruled out, especially for highly polarized reactants or under certain reaction conditions. However, for most reactions involving nitrones and unsaturated sugar lactones, the stereospecificity observed in the products strongly supports a concerted pathway. The regioselectivity of the addition is also governed by the electronic and steric properties of both the nitrone and the sugar lactone.

Redox Chemistry of Formaldoxime Trimer

The redox chemistry of formaldoxime and its trimer is less explored than its applications in carbon-carbon and carbon-nitrogen bond formation. However, the presence of the nitrogen-oxygen bond suggests that both oxidation and reduction are feasible, leading to a variety of products.

Investigation of Oxidation Pathways and Resulting Products (e.g., Formic Acid, Nitrogen Gas)

The oxidation of aldoximes can lead to a variety of products, including carboxylic acids and nitrile oxides, depending on the oxidant and reaction conditions. lucp.net While specific studies on the oxidation of formaldoxime to formic acid and nitrogen gas are scarce, the pathway can be inferred from the general reactivity of oximes and related compounds.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media, are known to oxidize aldehydes to carboxylic acids. libretexts.orgbyjus.com Given that formaldoxime is the oxime of formaldehyde (B43269), its oxidation could plausibly yield formic acid. The oxidation would likely proceed through the hydrolysis of the oxime to formaldehyde, which is then rapidly oxidized to formic acid.

The formation of nitrogen gas is more complex. The oxidation of the nitrogen atom in the oxime is expected. The oxidation of hydroxylamine (B1172632), a related compound, can produce nitrous acid (HNO₂), which is unstable and can decompose to nitrogen oxides. wikipedia.org Further reduction of these nitrogen oxides or alternative oxidation pathways of the nitrogen in formaldoxime could potentially lead to the formation of dinitrogen (N₂). It is also conceivable that under certain oxidative conditions, a fragmentation of the molecule occurs, leading to the liberation of nitrogen gas.

Analysis of Reduction Mechanisms and Formation of Reduced Species (e.g., Formaldehyde, Hydroxylamine)

The reduction of oximes typically yields primary amines. However, under specific conditions, the cleavage of the N-O bond can lead to the formation of an imine, which can then be hydrolyzed to an aldehyde or ketone and hydroxylamine. The electrochemical reduction of aromatic oximes has been shown to proceed via a four-electron process, initiated by the cleavage of the N-O bond to form an imine intermediate.

Applying this to formaldoxime, the reduction would involve the initial cleavage of the N-O bond. This cleavage can be facilitated by various reducing agents or by electrochemical methods. The resulting species would be the imine of formaldehyde (methanimine). This imine is highly reactive and, in the presence of water, would readily undergo hydrolysis to yield formaldehyde and ammonia (B1221849).

Alternatively, if the reduction is performed under conditions that favor the hydrogenation of the C=N bond prior to N-O bond cleavage, the product would be N-methylhydroxylamine. However, the formation of formaldehyde and hydroxylamine suggests a pathway involving the initial reductive cleavage of the weak N-O bond.

Thermal and Mechanical Decomposition Pathways

The decomposition of this compound can be initiated by both thermal energy and mechanical impact, leading to significant energy release.

The thermal decomposition of this compound is characterized by an exothermic process. acs.orgacs.orgfigshare.com Studies have been conducted to determine the kinetic parameters and understand the mechanisms governing this decomposition. acs.orgacs.orgresearchgate.net When subjected to heat, particularly under conditions that prevent vaporization, such as in high-pressure Differential Scanning Calorimetry (DSC) or hermetic crucibles, the compound undergoes a notable exothermic decomposition. acs.orgacs.orgresearchgate.net The decomposition process for this compound begins at temperatures above 100 °C. acs.orgacs.orgresearchgate.net

A detailed thermal analysis has been reported, suggesting effective kinetic parameters and mechanisms for the thermal decomposition. acs.orgresearchgate.net The decomposition is characterized by a significant release of heat, with a decomposition enthalpy measured at approximately 2200 ± 300 J g⁻¹. acs.orgacs.orgresearchgate.net This substantial energy release underscores the compound's potential as a high-energy material. acs.orgacs.orgresearchgate.net The calculation of its virtual detonation performance indicates a much higher stored energy compared to other studied organic hydroxylamine derivatives. acs.orgacs.orgresearchgate.net

| Parameter | Value | Source |

| Decomposition Temperature | > 100 °C | acs.orgacs.orgresearchgate.net |

| Decomposition Enthalpy | 2200 ± 300 J g⁻¹ | acs.orgacs.orgresearchgate.net |

This compound exhibits sensitivity to mechanical impact, a critical factor in its handling and storage. acs.orgacs.orgresearchgate.net Small-scale mechanical sensitivity testing has confirmed that the compound can explode when subjected to certain drop energies. acs.orgacs.orgresearchgate.netresearchgate.net This finding is consistent with predictions based on Yoshida-type rules, which indicate a potential hazard associated with the compound. acs.orgacs.orgresearchgate.netresearchgate.net

The impact sensitivity of this compound has been quantified, with a value of 16 ± 5 J. acs.orgacs.orgresearchgate.net The standard drop energies corresponding to a 50% probability of initiation fall within the range of 14–26 J. acs.orgacs.orgresearchgate.netresearchgate.net This level of impact sensitivity is comparable to that of some explosives. acs.orgacs.orgresearchgate.net The combination of its high decomposition enthalpy and impact sensitivity highlights the reactive nature of this hydroxylamine derivative. acs.orgacs.org

The exothermic decomposition profile, as revealed by techniques like Differential Scanning Calorimetry (DSC), shows a sharp exotherm, indicating a rapid release of energy. researchgate.net This reactive chemistry suggests that stimulation by either temperature or impact can pose certain risks. acs.orgacs.orgresearchgate.netresearchgate.net

| Parameter | Value | Source |

| Impact Sensitivity | 16 ± 5 J | acs.orgacs.orgresearchgate.net |

| Standard Drop Energy (50% initiation probability) | 14–26 J | acs.orgacs.orgresearchgate.netresearchgate.net |

Coordination Chemistry of Formaldoxime Cyclotrimer Tfoh3

The Formation and Structure of Transition Metal Complexes

The formaldoxime (B1209246) cyclotrimer, with the chemical formula C₃H₉N₃O₃, demonstrates a remarkable ability to coordinate with transition metal ions. uni.lu This process, known as chelation, involves the formation of multiple bonds between the metal ion and the ligand, resulting in a stable, ring-like structure.

Chelation with Iron(III), Nickel(II), and Manganese(II) Chlorides

Research has shown that aerobic reactions involving iron(III), nickel(II), and manganese(II) chlorides with the formaldoxime cyclotrimer (tfoH₃) lead to the formation of highly stable complexes. acs.orgnih.govresearchgate.net These reactions, often carried out in the presence of an auxiliary ligand, result in coordination compounds with the general formula [M(tacn)(tfo)]Cl, where 'M' represents the metal ion. acs.orgnih.govresearchgate.net The formation of such complexes has been a subject of interest since the late 19th century and has even found application in the spectrophotometric determination of d-metals, a method known as the formaldoxime method. acs.orgnih.govresearchgate.net

A Glimpse into the Geometry: Distorted Adamantane-like Structures

X-ray analysis has been instrumental in revealing the three-dimensional arrangement of these metal-ligand complexes. The resulting [M(tacn)(tfo)]⁺ cation exhibits a distorted adamantane-like structure. acs.orgnih.govresearchgate.net In this arrangement, the central metal ion is coordinated by three oxygen atoms from the deprotonated formaldoxime cyclotrimer ligand (tfo³⁻). acs.orgnih.govresearchgate.net This unique cage-like structure is a testament to the strong binding affinity of the formaldoxime cyclotrimer for transition metal ions.

Unraveling the Electronic Landscape of the Complexes

Beyond their fascinating structures, the electronic properties of these formaldoxime cyclotrimer complexes offer a deeper understanding of their stability and reactivity.

A Platform for High-Valent Metal Ions

A striking feature of these complexes is the stabilization of the metal ion in an unusually high formal oxidation state of +4. acs.orgnih.govresearchgate.net This is particularly noteworthy for organic complexes of iron and nickel, where such high oxidation states are atypical. acs.orgnih.govresearchgate.net The ability of the deprotonated tfo³⁻ ligand to support these high-valent states highlights its unique electronic properties and its capacity to delocalize electron density. The electronic structure of the [M(tacn)(tfo)]⁺ cations has been extensively studied using a variety of techniques, including X-ray Photoelectron Spectroscopy (XPS), Nuclear Magnetic Resonance (NMR), and Mössbauer spectroscopy, providing valuable insights into the metal's electronic environment. acs.orgnih.gov

Catalytic Activity of Metal-Formaldoxime Complexes

The coordination of metal ions to the formaldoxime cyclotrimer (tfoH₃) ligand not only results in structurally intriguing complexes but also imparts significant catalytic capabilities. These complexes, particularly those involving transition metals, have demonstrated potential in facilitating oxidation reactions, a cornerstone of both industrial and biological chemical transformations. The unique electronic properties endowed by the deprotonated tfo³⁻ ligand, which can stabilize unusually high oxidation states of the coordinated metal, are central to their catalytic function. This section explores the performance of these complexes in specific catalytic reactions and discusses their broader prospects in sustainable and bio-inspired chemical synthesis.

Performance in Aerobic Dehydrogenative Dimerization Reactions

A notable application of metal-formaldoxime complexes is their high catalytic activity in the aerobic dehydrogenative dimerization of thiols. Research has shown that complexes with the general formula [M(tacn)(tfo)]Cl, where 'M' is a transition metal such as iron (Fe), nickel (Ni), or manganese (Mn), and 'tacn' is the co-ligand 1,4,7-triazacyclononane, are effective catalysts for the dimerization of p-thiocresol under ambient conditions. nih.govnih.gov This reaction utilizes molecular oxygen from the air as the terminal oxidant, which is a key feature of green chemistry.

The catalytic process involves the coupling of two p-thiocresol molecules to form the corresponding disulfide, with the metal complex facilitating the electron transfer process. The ability of the tfo³⁻ ligand to stabilize the metal center in a high formal oxidation state (e.g., +4 for iron and nickel) is crucial for this activity. nih.govnih.gov This high-valent state is believed to be a key intermediate in the catalytic cycle, enabling the activation of the thiol substrate.

The performance of these catalysts is summarized in the table below, highlighting the efficiency of different metal centers in this transformation.

| Catalyst | Metal Center | Substrate | Product | Reaction Conditions | Catalytic Performance |

| [Fe(tacn)(tfo)]Cl | Iron (Fe) | p-thiocresol | 4,4'-Dimethyldiphenyl disulfide | Aerobic, Ambient | High catalytic activity |

| [Ni(tacn)(tfo)]Cl | Nickel (Ni) | p-thiocresol | 4,4'-Dimethyldiphenyl disulfide | Aerobic, Ambient | High catalytic activity |

| [Mn(tacn)(tfo)]Cl | Manganese (Mn) | p-thiocresol | 4,4'-Dimethyldiphenyl disulfide | Aerobic, Ambient | High catalytic activity |

This table summarizes the catalytic activity of various metal-formaldoxime complexes in the aerobic dehydrogenative dimerization of p-thiocresol as reported in the literature. nih.govnih.gov

Prospects in Green Oxidation Chemistry and Biomimetic Catalysis

The demonstrated efficacy of metal-formaldoxime complexes in aerobic oxidations opens promising avenues for their application in green chemistry and biomimetic catalysis. Green chemistry emphasizes the development of chemical processes that are environmentally benign. The use of air as the oxidant in the dehydrogenative dimerization of p-thiocresol is a prime example of a green chemical transformation, as it avoids the need for stoichiometric, and often hazardous, chemical oxidants. beyondbenign.orglibretexts.org The mild reaction conditions (ambient temperature and pressure) further contribute to the sustainability of this catalytic system.

The prospects for these complexes in green oxidation chemistry are rooted in their ability to activate molecular oxygen, a clean and abundant oxidant. Future research may explore the application of these catalysts to a broader range of oxidative transformations, such as the oxidation of alcohols, aldehydes, and hydrocarbons, which are fundamental processes in chemical synthesis. rsc.org

Furthermore, the coordination chemistry of formaldoxime trimer complexes offers a fascinating platform for biomimetic catalysis. yale.eduresearchgate.net Many metalloenzymes, such as cytochrome P450 and peroxidases, utilize high-valent metal-oxo species to perform challenging oxidation reactions in biological systems. researchgate.net The stabilization of atypical high oxidation states in the [M(tacn)(tfo)]⁺ complexes, as revealed by spectroscopic and computational studies, mimics the function of these natural catalysts. nih.govnih.gov The adamantane-like structure of the cation, with the metal ion coordinated by three oxygen atoms from the deprotonated tfoH₃ ligand, provides a unique coordination environment that facilitates this stabilization. nih.govnih.gov

By studying these synthetic analogues, researchers can gain fundamental insights into the mechanisms of enzymatic catalysis. rsc.org The development of such biomimetic complexes could lead to the creation of highly selective and efficient catalysts for a variety of chemical processes, designed to operate under environmentally friendly conditions. researchgate.net The robust nature of these formaldoxime-based complexes, coupled with their catalytic prowess, positions them as a significant area for future exploration in the quest for sustainable and bio-inspired chemical technologies.

Advanced Research Applications and Biological Interactions of Formaldoxime Trimer Hydrochloride

Analytical Methodologies and Sensor Development

Formaldoxime (B1209246), which exists in equilibrium with its solid trimeric hydrochloride form in aqueous solution, is a valuable reagent in the field of analytical chemistry, particularly for the colorimetric determination of various metal ions. google.com The monomer, formaldoxime, readily forms stable, colored complexes with specific metal ions, enabling their quantification using spectrophotometric techniques.

Spectrophotometric Determination of Trace Metal Ions (e.g., Manganese)

A prominent application of formaldoxime is in the quantitative analysis of manganese. In an alkaline medium, formaldoxime reacts with manganese (II) ions to form a distinct orange-red complex. nih.govnih.gov This reaction is highly sensitive and provides the basis for a reliable spectrophotometric method for determining trace amounts of manganese in various samples, including water and biological materials. nih.govresearchgate.net

The intensity of the color produced is directly proportional to the concentration of manganese present, following Beer's law over a defined concentration range. researchgate.net The maximum absorbance of the manganese-formaldoxime complex is typically observed at a wavelength of approximately 450 nm. nih.govresearchgate.net The optimal pH for the formation of this stable complex is between 9.5 and 10.5. researchgate.net The method is applicable for manganese concentrations ranging from as low as 0.01 mg/L to 5 mg/L, with the possibility of determining higher concentrations through appropriate sample dilution. researchgate.net

The general procedure involves treating the sample with a formaldoxime solution in the presence of an alkaline buffer, such as an ammonium (B1175870) hydroxide (B78521) solution, to achieve the desired pH. nih.govnih.gov After a specific reaction time to allow for complete color development, the absorbance of the solution is measured at the wavelength of maximum absorbance. nih.govnih.gov

Table 1: Key Parameters for Spectrophotometric Determination of Manganese using Formaldoxime

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | ~450 nm | nih.govresearchgate.net |

| Optimal pH Range | 9.5 - 10.5 | researchgate.net |

| Applicable Concentration Range | 0.01 - 5 mg/L | researchgate.net |

| Color of Complex | Orange-red | nih.govresearchgate.net |

Strategies for Mitigating Interferences in Analytical Assays

Several metal ions can interfere with the spectrophotometric determination of manganese using formaldoxime by forming their own colored complexes or by precipitating in the alkaline medium. Common interfering ions include iron, copper, nickel, cobalt, cerium, and vanadium. nih.gov

A widely used strategy to overcome interference, particularly from iron, is the addition of a masking agent. Potassium cyanide (KCN) is effective in masking iron, as well as copper, nickel, and cobalt, by forming stable cyanide complexes. nih.gov However, in the alkaline conditions required for the manganese-formaldoxime reaction, high concentrations of iron can still interfere through the formation of colored iron-hydroxy complexes. nih.gov

The addition of ethylenediaminetetraacetic acid (EDTA) and hydroxylamine (B1172632) hydrochloride can also be employed to minimize the interference of iron (both Fe²⁺ and Fe³⁺). nih.gov By carefully selecting the wavelength for absorbance measurement, the influence of some interfering complexes can be further reduced. For instance, measuring the absorbance at 500 nm has been shown to successfully mitigate the interference of iron when KCN is used as a masking agent. nih.gov

Table 2: Common Interfering Ions and Mitigation Strategies

| Interfering Ion | Mitigation Strategy | Reference |

| Iron (Fe) | Masking with Potassium Cyanide (KCN), Addition of EDTA and Hydroxylamine Hydrochloride, Wavelength selection (500 nm) | nih.govnih.gov |

| Copper (Cu) | Masking with Potassium Cyanide (KCN) | nih.gov |

| Nickel (Ni) | Masking with Potassium Cyanide (KCN) | nih.gov |

| Cobalt (Co) | Masking with Potassium Cyanide (KCN) | nih.gov |

Biological Interaction Mechanisms and Metabolic Fate

While extensively utilized in analytical chemistry, the biological interactions of formaldoxime trimer hydrochloride are less characterized. However, by examining the behavior of its monomer, formaldoxime, and other structurally related oxime compounds, potential biological activities can be inferred. The oxime functional group (>C=N-OH) is known to be biologically active and is present in various pharmaceuticals and bioactive molecules. nih.govresearchgate.net

Metabolic Transformations Leading to Nitrogen Oxide (NO) Production

A significant aspect of the biological activity of some oximes is their ability to act as nitric oxide (NO) donors. nih.govmdpi.com Nitric oxide is a crucial signaling molecule in various physiological processes. Studies have shown that certain oximes can be metabolized to produce NO. For instance, some amidoximes and oximes can be oxidized by cytochrome P450 enzymes to release NO. mdpi.com More recent research has also identified an oxidative pathway for NO production from oximes in plants, catalyzed by peroxidase enzymes. nih.gov This suggests that organisms possess enzymatic machinery capable of converting the oxime functional group into nitric oxide.

Comparative Studies of Vasodilation Mechanisms with Related Compounds

The production of nitric oxide from oxime compounds has direct implications for their pharmacological effects, particularly vasodilation. Nitric oxide is a potent vasodilator, causing the relaxation of blood vessel walls and leading to a decrease in blood pressure. nih.gov

Future Research Trajectories and Unaddressed Challenges

Exploration of Sustainable and Novel Synthetic Pathways for Formaldoxime (B1209246) Trimer

The conventional synthesis of formaldoxime trimer involves the reaction of formaldehyde (B43269) with hydroxylamine (B1172632), which can be problematic due to the high reactivity of formaldehyde and the tendency of the monomer to exist in equilibrium with the trimer. google.com Current methods often result in fine precipitates that are difficult to filter and can trap inorganic salt byproducts. google.com A significant leap forward requires the development of sustainable and efficient synthetic routes.

Future research should prioritize "green" chemistry principles. This includes exploring aqueous-based reaction systems, using biodegradable catalysts, and minimizing waste generation. A patented method involving the steam stripping of the formaldoxime monomer from the synthesis liquor before a separate trimerization step offers a promising direction, as it produces a salt-free product in high yield and allows for the recycling of the mother liquor. google.com Further investigation into solid-state synthesis or mechanochemical methods could offer solvent-free alternatives, reducing environmental impact.

Table 1: Comparison of Synthetic Pathway Approaches for Formaldoxime Trimer

| Parameter | Conventional Method | Future Sustainable Method |

| Raw Materials | Formaldehyde, Hydroxylamine Salts | Bio-derived formaldehyde, Hydroxylamine from greener processes |

| Solvent | Often organic solvents or prolonged aqueous storage | Water, supercritical CO₂, or solvent-free conditions |

| Catalyst | Mineral acids/bases | Biocatalysts, solid acid/base catalysts |

| Separation | Difficult filtration, salt occlusion google.com | Steam stripping, crystallization, minimal purification google.com |

| Byproducts | Inorganic salts | Recyclable components, minimal waste |

Deeper Understanding of Reaction Intermediates and Transition States

The mechanism of formaldoxime formation from an aldehyde involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate, followed by dehydration to yield the oxime. youtube.comchemtube3d.com However, the precise pathway of its subsequent trimerization into the 1,3,5-triazinane-1,3,5-triol (B1227321) structure is not fully elucidated. The reaction is known to be influenced by pH and temperature, with lower temperatures favoring trimer formation. google.com

A significant challenge is to characterize the transient intermediates and transition states involved in the cyclotrimerization process. Advanced computational studies, such as Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate activation energies, and predict the stability of potential intermediates like nitrilium salts. acs.org This theoretical work, combined with experimental validation, would provide a foundational understanding necessary for optimizing reaction conditions to favor trimer formation and suppress unwanted polymer or side-product formation. royalacademy.dk

Expansion of Coordination Chemistry to Diverse Metal Centers and Catalytic Systems

Formaldoxime and its trimer are effective ligands for metal ions. wikipedia.org Recent studies have revealed that the formaldoxime cyclotrimer (tfoH₃) can stabilize unusually high oxidation states in metals like iron(IV), nickel(IV), and manganese(IV). acs.orgnih.gov In these complexes, the deprotonated trimer coordinates to the metal ion through its three oxygen atoms, forming a robust, adamantane-like structure. acs.orgresearchgate.net These high-valent metal complexes have already demonstrated catalytic activity in aerobic oxidation reactions. acs.orgnih.gov

The future in this area lies in expanding the scope of its coordination chemistry. A systematic exploration of the trimer's ability to coordinate with a wider range of transition metals, lanthanides, and actinides is warranted. researchgate.net This could lead to novel catalysts for a variety of organic transformations, such as C-H activation, oxidation, and polymerization. acs.org Furthermore, using the trimer as a building block for metal-organic frameworks (MOFs) or coordination polymers could yield materials with unique porous, magnetic, or electronic properties.

Table 2: Known and Potential Metal Complexes of Formaldoxime Trimer

| Metal Center | Known Complex/Oxidation State | Potential Future Research Area |

| Iron (Fe) | Fe(IV) acs.orgnih.gov | Catalysis for selective oxidation, C-H functionalization |

| Nickel (Ni) | Ni(IV) acs.orgnih.gov | Electrocatalysis, development of novel magnetic materials |

| Manganese (Mn) | Mn(IV) acs.orgnih.gov | Bioinorganic modeling, water oxidation catalysts |

| Cobalt (Co) | Not extensively studied | Catalysts for allylic substitutions, redox-active materials acs.org |

| Copper (Cu) | Not extensively studied | Catalysts for cross-coupling reactions, antimicrobial materials |

| Lanthanides (e.g., Yb, Eu) | Not extensively studied | Luminescent probes, magnetic resonance imaging (MRI) contrast agents acs.orgnih.gov |

| Platinum Group Metals (e.g., Ru, Rh, Ir) | Not extensively studied | Homogeneous catalysis, anticancer metallodrugs |

Development of In-Situ Spectroscopic Probes for Real-Time Reaction Monitoring

A significant hurdle in optimizing both the synthesis of formaldoxime trimer and its use in catalytic systems is the lack of real-time analytical methods to monitor the reaction progress. Traditional methods rely on quenching the reaction and analyzing the products, which provides limited insight into the kinetics and mechanism.

The development of in-situ spectroscopic techniques is crucial. Probes such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could allow for the continuous monitoring of reactant consumption and product formation. nih.govrsc.org For instance, the characteristic infrared bands for the C=N (approx. 1665 cm⁻¹) and N-O (approx. 945 cm⁻¹) bonds in oximes could be tracked. wikipedia.org UV-Vis spectroscopy could also be employed to monitor changes in the concentration of species in solution during crystallization or reaction. acs.org These techniques would provide invaluable data on reaction kinetics, help identify reactive intermediates, and enable rapid optimization of reaction conditions. rsc.org

Predictive Computational Modeling for Rational Design of Derivatives and Applications

Computational chemistry offers a powerful tool for accelerating research and development. While some DFT studies have been performed on formaldoxime-metal complexes and the formaldoxime-nitrosomethane tautomerism, a vast landscape remains unexplored. acs.orgacs.org